9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane
Description
Properties
CAS No. |
918644-77-6 |
|---|---|
Molecular Formula |
C16H21ClFNO |
Molecular Weight |
297.79 g/mol |
IUPAC Name |
9-(4-chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21ClFNO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
InChI Key |
YRXMBYVONGPZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)F)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 4-chloro-3-fluorophenol with an appropriate azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The spirocyclic structure allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different spirocyclic compounds with altered functional groups .
Scientific Research Applications
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antiviral agent, particularly against dengue virus type 2.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of NS5-methyltransferase, an enzyme crucial for the replication of dengue virus type 2. This inhibition disrupts the viral replication process, thereby reducing the viral load .
Comparison with Similar Compounds
Core Modifications: Heteroatom Variations
1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives ()
Compounds like 8-ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) and methyl/ethyl-substituted dioxaspiro[5.5]undecanes () replace nitrogen with oxygen in the spiro core. This reduces basicity and alters hydrogen-bonding capacity. For example, 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane () exhibits higher volatility due to reduced polarity, making it suitable for applications in insect pheromones .- This modification is exploited in inhibitors targeting proteins like the M2 proton channel () or chemokine receptors ().
Substituent Variations
- Halogenated Phenoxy Groups () 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane () and 9-(2-chlorophenyl)-3-azaspiro[5.5]undec-9-ene () feature chloro substituents. The dichloro derivative (C₁₈H₂₂Cl₂F₃NO₃) has a higher molecular weight (428.27 g/mol) and logP compared to the target compound, likely enhancing membrane permeability but increasing metabolic stability risks .
Nitrofuran and Sulfonamide Groups ()
N-(4-(3-Azaspiro[5.5]undecan-3-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide () and nitrofuran-containing spirocycles () incorporate electron-withdrawing groups. These substituents enhance antimicrobial activity (MIC = 1.6 µg/mL against Mtb H37Rv) but may introduce toxicity concerns .Imidazole and Pyridine Derivatives ()
Substituents like imidazol-4-ylmethyl (Compound 7) or pyridin-2-ylmethyl (Compound 6) in 3-azaspiro[5.5]undecane derivatives improve interactions with metal ions or aromatic receptors. For example, Compound 6 (C₁₆H₂₅N₂⁺) shows enhanced binding to proton channels due to pyridine’s π-stacking capability .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Key Research Findings
- Antimicrobial Activity : Nitrofuran-substituted spirocycles () show potent activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL), attributed to nitro group redox cycling .
- Receptor Binding : Diazaspiro derivatives () demonstrate enhanced inhibition of ion channels due to dual nitrogen atoms enabling stronger charge interactions .
- Metabolic Stability: Halogenated phenoxy derivatives () exhibit prolonged half-lives in vitro due to reduced cytochrome P450-mediated oxidation .
Biological Activity
9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane, identified by its CAS number 918644-68-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular formula of this compound is with a molecular weight of 279.805 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 279.805 g/mol |
| LogP | 4.36 |
| Polar Surface Area | 21.26 Ų |
These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit unique mechanisms of action, particularly in their interactions with biological receptors and enzymes. The specific biological activity of this compound has been explored in various studies, focusing on its effects on cellular signaling pathways and potential therapeutic applications.
Biological Activity
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing inhibitory effects at certain concentrations (IC50 values ranging from 10 to 50 µM) .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce cytotoxicity in cancer cell lines, with mechanisms potentially involving apoptosis and cell cycle arrest . The compound was tested against several cancer types, revealing significant reductions in cell viability.
- Inhibition of Type III Secretion System (T3SS) : A notable study highlighted that this compound inhibits the T3SS in pathogenic bacteria such as C. rodentium. This inhibition suggests a potential role in preventing bacterial virulence .
Case Studies
Several case studies have documented the biological activity of this compound:
- Case Study 1 : A study on the inhibition of C. rodentium T3SS revealed that at a concentration of 50 µM, the compound resulted in approximately 50% inhibition of effector secretion without direct cytotoxic effects on the bacteria .
- Case Study 2 : In another investigation focusing on cancer cell lines, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell proliferation, indicating its potential as an anticancer agent .
Q & A
What are the recommended synthetic routes for 9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane, and how can reaction yields be optimized?
Basic Research Focus
A modular synthesis approach is recommended, inspired by spirocyclic analogs (e.g., 3-cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine) involving reductive amination and spirocyclization . Key steps include:
- Intermediate Preparation : Use 4-chloro-3-fluorophenol as a nucleophile for SN2 displacement on a pre-formed azaspiro intermediate.
- Diastereomer Resolution : Employ preparative HPLC to separate diastereomers, as demonstrated in spirocyclic amine syntheses (30–50% yields) .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., NaBH₃CN for reductive amination) and optimize reaction time/temperature using Design of Experiments (DoE) methodologies.
How can structural ambiguities in this compound be resolved experimentally?
Basic Research Focus
Combined spectroscopic and crystallographic techniques are critical:
- NMR Analysis : Use - and -NMR to confirm the spirocyclic core and substituent positions (e.g., phenoxy group orientation) .
- X-ray Crystallography : Resolve spatial arrangements of the azaspiro ring and substituents, as done for analogs like 3,9-diazaspiro[5.5]undecane derivatives .
- HRMS : Validate molecular formula (e.g., C₁₇H₂₀ClFNO) to rule out byproducts.
What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Basic Research Focus
Prioritize assays based on structural analogs:
- sEH Inhibition : Test inhibition of soluble epoxide hydrolase (sEH), a target for spirocyclic compounds with phenoxy substituents .
- MmpL3 Activity : Evaluate antimicrobial potential via Mycobacterium smegmatis MmpL3 inhibition assays, as seen in 1-oxa-9-azaspiro[5.5]undecane derivatives .
- Receptor Binding : Screen for GPCR activity (e.g., serotonin receptors) using radioligand displacement assays.
How can computational methods predict the binding affinity of this compound to therapeutic targets?
Advanced Research Focus
Leverage molecular docking and dynamics simulations:
- Target Selection : Prioritize targets like sEH or MmpL3 based on structural similarity to active analogs .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core/phenoxy group and target active sites.
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, refining predictions with experimental IC₅₀ data .
How should researchers address contradictions in observed bioactivity across different assay platforms?
Advanced Research Focus
Systematic validation is essential:
- Assay Reproducibility : Replicate results across orthogonal platforms (e.g., fluorescence-based vs. radiometric sEH assays) .
- Metabolite Screening : Use LC-MS to identify potential metabolites interfering with activity, as seen in fluorinated spiro compounds .
- Off-Target Profiling : Employ broad-panel kinase or phosphatase assays to rule out nonspecific interactions.
What strategies improve the metabolic stability of this compound for in vivo studies?
Advanced Research Focus
Modify vulnerable sites identified via in vitro ADME profiling:
- Phenoxy Group Stabilization : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to reduce oxidative metabolism .
- Spiro Core Rigidity : Compare half-life of 3-azaspiro[5.5]undecane derivatives vs. flexible analogs in microsomal assays .
- Prodrug Design : Mask polar groups (e.g., amine) with tert-butyl carbamate, as validated in spirocyclic prodrugs .
What in vivo models are appropriate for evaluating therapeutic potential?
Advanced Research Focus
Select models based on mechanistic hypotheses:
- Hypertension Models : Test sEH inhibitor efficacy in spontaneously hypertensive rats (SHR) .
- Antimicrobial Models : Use Mycobacterium tuberculosis-infected murine models if MmpL3 activity is confirmed .
- Toxicokinetics : Monitor plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy/toxicity .
How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
Optimize for reproducibility and cost-efficiency:
- Flow Chemistry : Adapt batch synthesis to continuous flow to improve yield and purity, as shown for spirocyclic amines .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
